molecular formula C11H21NO5 B13897534 Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B13897534
M. Wt: 247.29 g/mol
InChI Key: HTGDPHFPHJVSEC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound with a complex structure that includes ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves the esterification of 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-4-methylpentanoate
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)

InChI Key

HTGDPHFPHJVSEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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